20-Fold Higher GABAA Receptor Affinity vs. Bicuculline Enables Lower Working Concentrations
Gabazine free base exhibits approximately 20-fold greater affinity for the GABAA receptor compared to bicuculline, as measured by displacement of [³H]-GABA from rat brain membranes. The Ki for gabazine is 0.15 µM (150 nM), while bicuculline requires approximately 20-fold higher concentrations to achieve equivalent displacement [1]. This affinity difference translates directly to practical experimental parameters: gabazine blocks currents elicited by 3 µM GABA with an IC50 of approximately 0.2 µM and a Hill coefficient of 1.0, establishing it as the more potent competitive antagonist for electrophysiological applications [2].
| Evidence Dimension | GABAA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.15 µM (150 nM) |
| Comparator Or Baseline | Bicuculline (Ki approximately 20-fold higher) |
| Quantified Difference | 20-fold greater affinity |
| Conditions | [³H]-GABA displacement assay in rat brain membranes |
Why This Matters
Higher affinity permits the use of lower antagonist concentrations to achieve complete GABAA receptor blockade, minimizing potential off-target effects and solvent-related artifacts in sensitive electrophysiological recordings.
- [1] Heaulme M, Chambon JP, Leyris R, Molimard JC, Wermuth CG, Biziere K. (1986) Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 384(2): 224-231. View Source
- [2] Ito Y, Segawa K, Fukuda H. (1992) Functional diversity of GABAA receptor ligand-gated chloride channels in rat synaptoneurosomes. Synapse, 19(3): 188-196. View Source
